2-(5-Amino-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-YL)acetamide
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Overview
Description
2-(5-Amino-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-YL)acetamide is a chemical compound with the molecular formula C7H10N4O3 It is a derivative of uracil, a pyrimidine nucleobase found in RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-YL)acetamide typically involves the reaction of 5-amino-3-methyluracil with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:
5-Amino-3-methyluracil+Acetic anhydride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-(5-Amino-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-YL)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-YL)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in nucleotide metabolism, leading to therapeutic effects such as antiviral or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyluracil: A precursor in the synthesis of 2-(5-Amino-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-YL)acetamide.
2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione:
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
Molecular Formula |
C7H10N4O3 |
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Molecular Weight |
198.18 g/mol |
IUPAC Name |
2-(5-amino-3-methyl-2,6-dioxopyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C7H10N4O3/c1-10-2-4(8)6(13)11(7(10)14)3-5(9)12/h2H,3,8H2,1H3,(H2,9,12) |
InChI Key |
AXHLKVCXZKSKGY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)CC(=O)N)N |
Origin of Product |
United States |
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